molecular formula C18H19N3O7S2 B3016028 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-78-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B3016028
CAS No.: 874804-78-1
M. Wt: 453.48
InChI Key: WWWDZJRDAJOGBO-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a structurally complex oxalamide derivative featuring two distinct pharmacophores: a benzo[d][1,3]dioxolylmethyl group and a 3-(thiophen-2-ylsulfonyl)oxazolidin-2-ylmethyl moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common aromatic scaffold in medicinal chemistry, known for enhancing metabolic stability and modulating electronic properties . The oxazolidinone ring, substituted with a thiophene sulfonyl group, introduces sulfonamide functionality, which is frequently leveraged in drug design for hydrogen-bonding interactions and improved solubility . This compound’s synthesis likely involves carbodiimide-mediated amide coupling, as seen in structurally related molecules (e.g., EDCl/HOBt in and ) .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S2/c22-17(19-9-12-3-4-13-14(8-12)28-11-27-13)18(23)20-10-15-21(5-6-26-15)30(24,25)16-2-1-7-29-16/h1-4,7-8,15H,5-6,9-11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWDZJRDAJOGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with benzo[d][1,3]dioxol-5-yl and thiophene groups have been reported to inhibit vegfr1, a receptor tyrosine kinase involved in angiogenesis.

Biochemical Pathways

The compound may affect the VEGF signaling pathway, given its potential inhibition of VEGFR1. This pathway plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR1, the compound could potentially disrupt angiogenesis, which is a critical process in tumor growth and metastasis.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound features a benzo[d][1,3]dioxole moiety, an oxazolidine ring, and an oxalamide linkage, which contribute to its diverse biological properties.

Structural Characteristics

The molecular formula of this compound is C23H27N3O7SC_{23}H_{27}N_{3}O_{7}S, with a molecular weight of approximately 489.5 g/mol. The structural components are critical for its interaction with biological targets.

ComponentMolecular FormulaMolecular Weight
Benzo[d][1,3]dioxoleC8H6O3150.14 g/mol
Oxazolidine RingC4H7N70.11 g/mol
Oxalamide LinkageC3H4N2O2100.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with tubulin, disrupting microtubule assembly. This disruption leads to mitotic blockade and apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Compound IIc showed potent inhibition of α-amylase with an IC50 value of 0.68 µM and demonstrated significant cytotoxicity against cancer cell lines while sparing normal cells (IC50 > 150 µM) .

In Vivo Studies

In vivo assessments using streptozotocin-induced diabetic mice indicated that related compounds could substantially lower blood glucose levels, suggesting potential antidiabetic properties alongside anticancer effects .

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2 revealed that modifications to the oxazolidine ring enhanced the compound's anticonvulsant properties. Compounds tested provided up to 80% protection in convulsion models at varying dosages .

Study 2: Anticancer Efficacy

Another investigation highlighted the efficacy of benzodioxol derivatives against multiple cancer cell lines. The study reported that certain derivatives exhibited IC50 values ranging from 26 to 65 µM against four different cancer types .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous molecules from the literature:

Compound Name / Feature Core Structure Key Substituents Functional Relevance Reference
Target Compound Oxalamide - Benzo[d][1,3]dioxolylmethyl
- 3-(Thiophen-2-ylsulfonyl)oxazolidinyl
- Enhanced metabolic stability (benzodioxole)
- Sulfonamide-mediated target binding
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidinone - Thiazolidinone ring
- Phenylbenzamide
- Thiazolidinone: Antidiabetic/anti-inflammatory activity
- Amide for stability
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - N,O-bidentate directing group
- 3-Methylbenzamide
- Facilitates metal-catalyzed C–H activation
- Stabilizes transition states
2-(7-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)benzo[d][1,3]dioxol-5-yl)-N-methylacetamide Oxazolidinone-Benzodioxole - Trifluoromethylphenyl-oxazolidinone
- Benzodioxole
- Fluorine groups enhance lipophilicity
- Benzodioxole for metabolic resistance

Key Observations :

Oxazolidinone vs. Thiazolidinone: The target compound’s oxazolidinone ring (oxygen heteroatom) contrasts with thiazolidinone derivatives (sulfur heteroatom). Thiazolidinones are associated with antidiabetic applications (e.g., pioglitazone), while oxazolidinones are often antimicrobial (e.g., linezolid) . The sulfonyl group in the target compound may mimic sulfonamide drugs, enabling protease or kinase inhibition.

Benzodioxole vs. Simple Benzamides : The benzo[d][1,3]dioxole group in the target compound and the patent molecule () provides metabolic stability via steric shielding of aromatic rings, unlike simpler benzamides (), which prioritize directing-group functionality .

Sulfonyl vs. In contrast, trifluoromethyl groups () improve lipophilicity and membrane permeability .

Crystallographic and Computational Analysis
  • SHELX () and Mercury CSD () are critical tools for structural validation. For example, the N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () was confirmed via X-ray diffraction, highlighting the role of hydrogen-bonding networks in stabilizing its N,O-bidentate group . Similar analysis could be applied to the target compound to resolve sulfonyl-oxazolidinone conformation.
  • Packing similarity calculations (Mercury, ) would enable comparison of the target compound’s crystal lattice with analogs, predicting solubility and polymorphism risks .

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